molecular formula C25H22N4O5 B14142614 4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate CAS No. 55901-27-4

4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate

Cat. No.: B14142614
CAS No.: 55901-27-4
M. Wt: 458.5 g/mol
InChI Key: XHHHCBRNCMQAGL-CVKSISIWSA-N
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Description

This compound is characterized by its unique structure, which includes multiple functional groups such as acetylamino, benzoyl, and hydrazono groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Acetylation: The initial step involves the acetylation of aniline derivatives to introduce the acetylamino group.

    Benzoylation: The next step involves the benzoylation of the acetylated intermediate to introduce the benzoyl group.

    Hydrazonation: The final step involves the reaction of the benzoylated intermediate with hydrazine derivatives to introduce the hydrazono group.

These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the hydrazono group may interact with metal ions, affecting enzyme activity and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetylamino)benzoic acid
  • 4-(Acetylamino)phenylhydrazine
  • Benzoylhydrazine

Uniqueness

4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Compared to similar compounds, it offers a broader spectrum of chemical and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

55901-27-4

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

phenyl 4-acetamido-2-[(E)-[(4-acetamidobenzoyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C25H22N4O5/c1-16(30)27-20-10-8-18(9-11-20)24(32)29-26-15-19-14-21(28-17(2)31)12-13-23(19)25(33)34-22-6-4-3-5-7-22/h3-15H,1-2H3,(H,27,30)(H,28,31)(H,29,32)/b26-15+

InChI Key

XHHHCBRNCMQAGL-CVKSISIWSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)NC(=O)C)C(=O)OC3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)NC(=O)C)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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